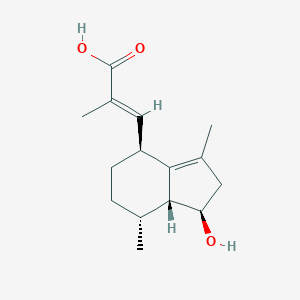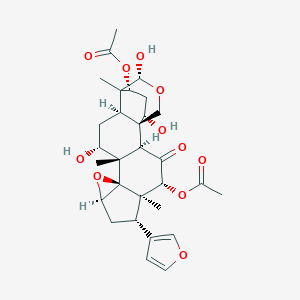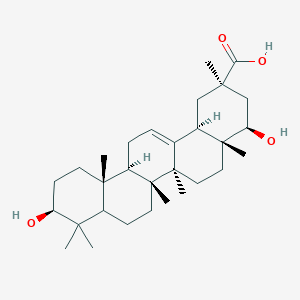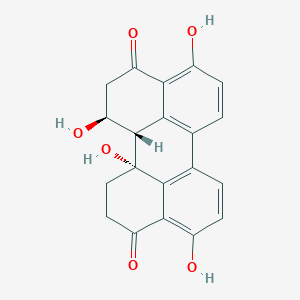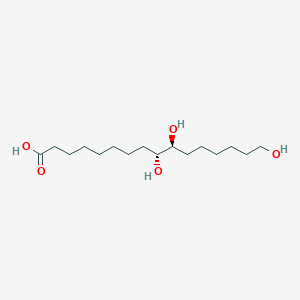
Neocindilide
Overview
Description
Neocindilide is a synthetic compound that is used in laboratory experiments to study various biological processes. It is a derivative of the natural product neoandrographolide, which is found in the plant species Andrographis paniculata. Neocindilide has been shown to have a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. It has been used in in vitro and in vivo studies to investigate the mechanisms of action, biochemical and physiological effects, and pharmacodynamics of the compound.
Scientific Research Applications
Activation of the KEAP1–NRF2 Pathway
Sedanolide has been identified as an activator of the KEAP1–NRF2 pathway . This pathway plays a critical role in cellular defense against oxidative stress by upregulating the transcription of antioxidant enzymes. Research has shown that Sedanolide can induce the nuclear translocation of NRF2, leading to the activation of antioxidant response element (ARE)-dependent transcription .
Cytoprotective Effects Against Oxidative Stress
Studies have demonstrated that Sedanolide exhibits significant cytoprotective effects against hydrogen peroxide-induced cell death . It achieves this by attenuating the generation of reactive oxygen species (ROS) in both cytosolic and mitochondrial compartments, thus preventing the decrease in mitochondrial membrane potential and the increase in caspase-3/7 activity .
Anti-inflammatory and Antitumor Activities
Sedanolide is recognized for its anti-inflammatory and antitumor properties . The compound’s ability to modulate inflammatory pathways and its potential impact on tumor growth suppression are areas of active investigation, with implications for the development of new therapeutic strategies .
Enhancement of Cellular Resistance to Oxidative Damage
The activation of the KEAP1–NRF2 pathway by Sedanolide leads to enhanced cellular resistance to oxidative damage . This is particularly relevant in the context of diseases where oxidative stress plays a pathogenic role, such as neurodegenerative disorders and cancer .
Autophagy Induction in Liver Cancer Cells
Sedanolide has been found to induce autophagy through the PI3K, p53, and NF-κB signaling pathways in human liver cancer cells . Autophagy is a cellular process that can contribute to the elimination of damaged cells and is being explored for its therapeutic potential in cancer treatment .
Modulation of Glutathione-S-Transferase Activity
In vivo research has shown that Sedanolide can increase the activity of glutathione-S-transferase (GST) in various tissues, such as the liver, small intestinal mucosa, and forestomach of mice . GSTs are important enzymes involved in detoxification processes, and their modulation could have implications for chemoprevention and the treatment of certain diseases .
Potential Applications in Gout Treatment
While not directly related to Sedanolide, there is research on pharmaceutical compositions for treating gout that includes compounds structurally related to Sedanolide . This suggests potential avenues for exploring Sedanolide’s applications in the treatment of gout and related inflammatory conditions .
Role in Investigating Molecular Mechanisms of Action
Sedanolide is used in laboratory experiments to study various biological processes, including its mechanism of action, biochemical effects, and pharmacodynamics. Its wide range of biological activities makes it a valuable tool for understanding the molecular underpinnings of its therapeutic effects.
properties
IUPAC Name |
3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJFTVFLSIQQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2CCCC=C2C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027843 | |
| Record name | Sedanolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Neocnidilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
6415-59-4, 4567-33-3 | |
| Record name | Sedanolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6415-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sedanolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sedanolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neocnidilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
34.5 - 35 °C | |
| Record name | Neocnidilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






